N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the chlorobenzoyl group, and the attachment of the fluorophenoxy butanamide moiety. Common reagents used in these reactions include chlorobenzoyl chloride, fluorophenol, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or benzoyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-chlorophenoxy)butanamide
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide
- N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide is unique due to the specific combination of functional groups and the resulting chemical and biological properties. The presence of both chlorobenzoyl and fluorophenoxy groups imparts distinct reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H19ClFNO4 |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide |
InChI |
InChI=1S/C25H19ClFNO4/c1-2-20(31-18-13-11-17(27)12-14-18)25(30)28-22-19-5-3-4-6-21(19)32-24(22)23(29)15-7-9-16(26)10-8-15/h3-14,20H,2H2,1H3,(H,28,30) |
InChI Key |
MNCUDAUZXRKYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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